molecular formula C12H15NO2 B1388475 Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate CAS No. 91640-73-2

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Cat. No.: B1388475
CAS No.: 91640-73-2
M. Wt: 205.25 g/mol
InChI Key: ZYKBDGYQTKXXTM-UHFFFAOYSA-N
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Description

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS 91640-73-2) is a high-purity chemical intermediate integral to advanced medicinal chemistry and drug discovery research. This compound features a tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in pharmacology known for its diverse biological activities . Its primary application is as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of central nervous system (CNS) agents and complex alkaloid-based drugs . The structural flexibility of this compound allows for diverse substitutions, enabling researchers to tailor biological activity and physicochemical properties for specific targets . The THIQ scaffold is found in clinically used drugs and is the subject of ongoing research for its neuroprotective potential. Studies on similar THIQ derivatives, such as 1MeTIQ, have demonstrated a complex mechanism of neuroprotection that includes free radical scavenging properties and the inhibition of glutamate-induced excitotoxicity, often through antagonism of NMDA receptors . This suggests potential research applications for this compound in developing therapies for neurodegenerative disorders like Parkinson's and Alzheimer's disease . Furthermore, Tetrahydroisoquinoline derivatives are investigated for a wide spectrum of other biological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, and anti-cancer properties . Beyond its role in pharmaceuticals, this ester serves as a key intermediate in organic synthesis for constructing chiral building blocks and in material science for developing novel compounds . The synthetic route to this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl bromoacetate in the presence of a base . It is supplied as a solid with a minimum purity of 95% and must be stored sealed in a dry environment, preferably at -20°C and protected from light to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKBDGYQTKXXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670630
Record name Methyl (1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91640-73-2
Record name Methyl (1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Molecules
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate serves as a crucial building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules. For example, it can be transformed into various derivatives through different chemical reactions.

Experimental Data on Synthesis
The following table summarizes the yields and conditions for synthesizing this compound:

YieldReaction ConditionsOperation Description
88%2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid methyl ester; methanol with H2SO4Heated under reflux; stirred overnight at room temperature.
100%Boc-tetrahydroisoquinoline-1-acetic acid with HCl in methanolStirred overnight and concentrated in vacuo.
96%With triethylamine in dichloromethane; at 0 - 20°CStirred overnight after adding methoxybenzenesulfonyl chloride.

Biological Applications

Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor binder. Its structural characteristics enable it to interact with various biological targets, making it a candidate for therapeutic applications.

Therapeutic Uses
this compound shows promise in treating neurodegenerative disorders and as an antimicrobial agent. It is particularly noted for its potential to act on orexin receptors, which are implicated in sleep disorders and appetite regulation. This receptor activity suggests applications in treating conditions such as insomnia and narcolepsy .

Case Studies

Neurodegenerative Disorders
A study explored the efficacy of tetrahydroisoquinoline derivatives in managing symptoms associated with neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The findings indicated that these compounds could modulate neurotransmitter levels and improve cognitive function .

Orexin Receptor Antagonism
Research has demonstrated that derivatives of this compound can act as non-peptide antagonists of orexin receptors. This property opens avenues for developing treatments for sleep disorders and obesity-related conditions .

Industrial Applications

Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as an intermediate in the production of various drugs. Its ability to be modified into different functional groups makes it a versatile compound for drug development.

Material Science
This compound also finds applications in material science where it can be used to develop new materials with specific properties due to its unique chemical structure .

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs. Methyl Ester : Ethyl analogs (e.g., CID 336560) exhibit slightly higher molecular weight and lipophilicity, which may influence pharmacokinetics .

Physical and Stereochemical Properties

Property Methyl 2-(1,2,3,4-THIQ-1-yl)acetate Ethyl 2-(1,2,3,4-THIQ-1-yl)acetate 6,7-Dimethoxy Derivative
Boiling Point (°C) Not reported Not reported 377.7 ± 42.0
Density (g/cm³) Not reported Not reported 1.1 ± 0.1
Flash Point (°C) Not reported Not reported 182.2 ± 27.9
Enantiomeric Excess (ee) Up to 99% Not reported 79% (for 18h, )

Stereochemistry: The (R)-enantiomer of methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is prioritized in asymmetric synthesis due to its relevance in bioactive configurations, with ee values exceeding 96% in optimized protocols .

Commercial Availability and Pricing

  • Methyl 2-(1,2,3,4-THIQ-1-yl)acetate : Available at 95% purity (1g, CAS 91640-73-2) .
  • Methyl [6,7-dimethoxy-2-(methylsulfonyl)-THIQ-1-yl]acetate : Priced at $510 per gram (sc-353716), reflecting its specialized applications .
  • Ethyl Derivatives : Generally cheaper; e.g., Ethyl 2-[(1R)-THIQ-1-yl]acetate (CAS 1139908-71-6) is used in chiral synthesis but lacks commercial pricing data .

Biological Activity

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (often abbreviated as MTHIA) is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of MTHIA, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.26 g/mol
  • PubChem CID : 45588337

These properties indicate that MTHIA is a relatively small organic molecule, which is advantageous for its potential interactions with biological systems.

Pharmacological Effects

MTHIA has been studied for its pharmacological effects, particularly as a potential modulator of neurotransmitter systems. Research indicates that compounds similar to MTHIA may exhibit activity related to:

  • Dopamine Receptors : Tetrahydroisoquinolines have been associated with modulation of dopamine receptors, which play a crucial role in various neurological functions.
  • Cholinesterase Inhibition : Some studies suggest that MTHIA and its derivatives may have the potential to inhibit cholinesterases, enzymes that break down neurotransmitters like acetylcholine. This inhibition can be significant in the context of neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

A recent study evaluated the cholinesterase inhibitory activity of various tetrahydroisoquinoline derivatives, including MTHIA. The results indicated that MTHIA demonstrated moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating its effectiveness compared to known inhibitors .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
MTHIA15.520.3
Galantamine0.030.05
Rivastigmine0.010.02

The mechanism through which MTHIA exerts its biological effects may involve:

  • Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators at dopamine receptors, potentially enhancing or inhibiting receptor activity without directly competing with neurotransmitters .
  • Oxidative Stress Reduction : Some tetrahydroisoquinoline derivatives have demonstrated antioxidant properties, which could contribute to their neuroprotective effects in models of oxidative stress .

Neuroprotective Effects

In a relevant case study involving animal models of neurodegeneration, administration of MTHIA resulted in improved cognitive function and reduced markers of oxidative stress in the brain. The study highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between MTHIA and other known cholinesterase inhibitors. The results indicated that while MTHIA is less potent than established drugs like galantamine, its unique structure may offer advantages in terms of selectivity and side effect profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.